methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isochromenone moiety, a benzothiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, which forms the benzothiophene core . This intermediate can then be further reacted with appropriate reagents to introduce the isochromenone and methyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1-2-benzothiopyran-3-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of an isochromenone moiety and a benzothiophene ring This structural arrangement imparts distinct chemical properties and reactivity, setting it apart from other similar compounds
Properties
Molecular Formula |
C21H21NO5S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO5S/c1-11-7-8-12-10-15(27-20(24)14(12)9-11)18(23)22-19-17(21(25)26-2)13-5-3-4-6-16(13)28-19/h7-9,15H,3-6,10H2,1-2H3,(H,22,23) |
InChI Key |
AUPUGQHCPJDNED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C=C1 |
Origin of Product |
United States |
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